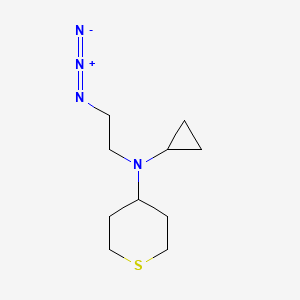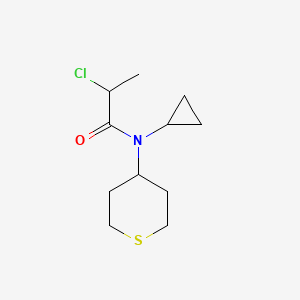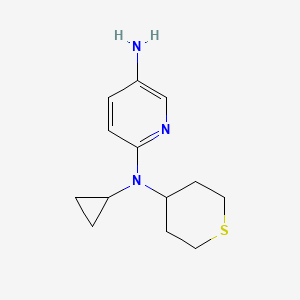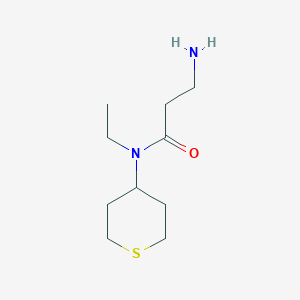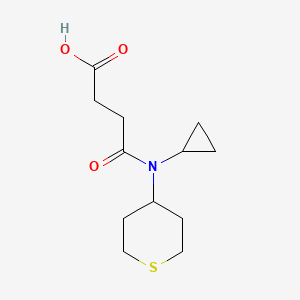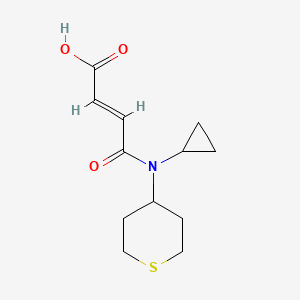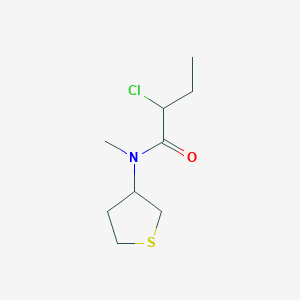![molecular formula C12H14FNO3 B1490409 7-氟-2,3-二氢苯并[f][1,4]噁嗪-4(5H)-基)丙酸 CAS No. 2038889-17-5](/img/structure/B1490409.png)
7-氟-2,3-二氢苯并[f][1,4]噁嗪-4(5H)-基)丙酸
描述
2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid is an intriguing compound known for its complex structure and versatile chemical properties It contains a fluoro-substituted benzoxazepin moiety linked to a propanoic acid group
科学研究应用
2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid finds applications in several domains:
Chemistry: : Utilized as a building block in synthetic chemistry for creating complex molecules.
Biology: : Studied for its interactions with biological macromolecules, affecting protein functions.
Medicine: : Investigated for therapeutic potentials, such as anti-inflammatory or antimicrobial properties.
Industry: : Applied in the development of specialty chemicals and materials.
作用机制
Target of Action
Similar compounds have been shown to exhibit anticonvulsant activities, suggesting that they may interact with targets involved in neuronal signaling .
Mode of Action
It is known that similar compounds can inhibit seizure activity, indicating that they may modulate neuronal excitability .
Biochemical Pathways
Similar compounds have been shown to exhibit anticonvulsant activities, suggesting that they may affect pathways involved in neuronal signaling .
Result of Action
Similar compounds have been shown to exhibit anticonvulsant activities, suggesting that they may modulate neuronal excitability .
生化分析
Biochemical Properties
2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, including Traf2- and Nck-interacting protein kinase (TNIK), which is a downstream signal protein of the Wnt/β-catenin pathway . This interaction is crucial as TNIK is a potential target for the treatment of colorectal cancer. The compound exhibits selective inhibition of TNIK, thereby influencing the Wnt/β-catenin signaling pathway and potentially affecting cancer cell proliferation and migration .
Cellular Effects
The effects of 2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly the Wnt/β-catenin pathway, which is critical for cell proliferation, differentiation, and apoptosis . The compound also affects gene expression by modulating the activity of transcription factors involved in this pathway. Additionally, it impacts cellular metabolism by altering the metabolic flux and levels of metabolites involved in the Wnt/β-catenin signaling .
Molecular Mechanism
At the molecular level, 2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid exerts its effects through selective binding interactions with TNIK. This binding inhibits the kinase activity of TNIK, leading to the suppression of downstream signaling events in the Wnt/β-catenin pathway . The inhibition of TNIK results in decreased phosphorylation of β-catenin, thereby reducing its transcriptional activity and subsequent gene expression . This molecular mechanism is pivotal in the compound’s potential anticancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid have been observed to change over time. In vitro studies have shown that the compound maintains its inhibitory activity on TNIK over extended periods, suggesting potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid vary with different dosages in animal models. Studies have demonstrated that the compound exhibits a dose-dependent inhibition of TNIK, with higher doses resulting in more significant suppression of the Wnt/β-catenin pathway . At high doses, the compound may exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity . Therefore, careful dosage optimization is essential for its potential therapeutic use.
Metabolic Pathways
2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid is involved in metabolic pathways related to the Wnt/β-catenin signaling. It interacts with enzymes and cofactors that modulate the phosphorylation and degradation of β-catenin . The compound’s influence on metabolic flux and metabolite levels is significant, as it alters the balance of key metabolites involved in cell proliferation and differentiation .
Transport and Distribution
The transport and distribution of 2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and accumulates in tissues where the Wnt/β-catenin pathway is active . Its localization and accumulation are influenced by its interactions with cellular transporters and binding proteins, which facilitate its distribution to target sites .
Subcellular Localization
The subcellular localization of 2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid is primarily within the cytoplasm and nucleus . The compound’s activity and function are affected by its localization, as it interacts with TNIK and other components of the Wnt/β-catenin pathway within these compartments . Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, enhancing its therapeutic potential .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid typically involves multi-step organic reactions. Starting with the preparation of the benzoxazepin core, fluorination can be achieved using selective reagents such as N-fluorobenzenesulfonimide. Subsequent coupling reactions with propanoic acid derivatives under conditions like esterification or amidation finalize the structure.
Industrial Production Methods
Industrial production methods emphasize efficiency and scalability. Catalytic processes, high-yield reactions, and automated synthesis machines are often employed. Methods such as continuous flow synthesis are used to produce this compound on a larger scale, ensuring consistency and quality.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically affecting the dihydrobenzo component.
Reduction: : Reduction reactions might target the oxazepin ring, altering the compound's electronic properties.
Substitution: : Halogen substituents, like fluorine, can be replaced via nucleophilic substitution, introducing different functional groups.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Catalysts such as palladium on carbon (Pd/C) in hydrogenation reactions.
Substitution: : Organometallic reagents, including Grignard reagents, often under anhydrous conditions.
Major Products Formed
Depending on the reactions, products vary from hydroxylated derivatives to reduced forms where the benzoxazepin ring is hydrogenated. Substitution reactions lead to a variety of functionalized derivatives, enhancing the compound's versatility.
相似化合物的比较
Similar Compounds
2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid (without the fluoro group)
2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid (with a chlorine substitution)
2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid (with a methyl group)
Uniqueness
The presence of a fluoro group distinguishes 2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid from its analogs. Fluorine's electronegativity and small size allow for unique interactions at the molecular level, often enhancing the compound's stability, bioavailability, and overall reactivity.
That's a deep dive into the world of 2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid. Now, what piqued your interest in this compound?
属性
IUPAC Name |
2-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c1-8(12(15)16)14-4-5-17-11-3-2-10(13)6-9(11)7-14/h2-3,6,8H,4-5,7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEPUMJSWOZLJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCOC2=C(C1)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


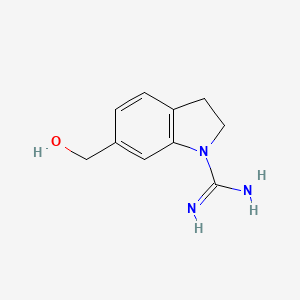
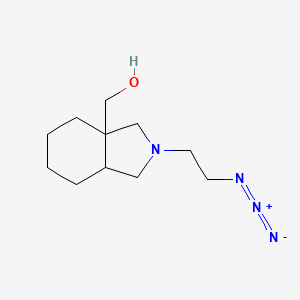
![(E)-4-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobut-2-enoic acid](/img/structure/B1490333.png)
![3a-(Hydroxymethyl)-2-prolyloctahydrocyclopenta[c]pyrrole](/img/structure/B1490334.png)

